3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride
Overview
Description
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The specific chemical reactions involving 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride are not detailed in the search results .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, a core component of "3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride", are widely used in medicinal chemistry. They are appreciated for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their selectivity towards various biological targets. These compounds are pursued for their pharmacological activities, influenced by the steric factors and the spatial orientation of substituents, leading to different biological profiles. Such insights underline the pyrrolidine scaffold's versatility in designing new compounds with potential therapeutic applications (Li Petri et al., 2021).
Supramolecular Capsules from Pyrrolidine Derivatives
Research into calixpyrrole and its derivatives, closely related to pyrrolidine chemistry, showcases the potential for creating supramolecular structures. Calix[4]pyrroles, for instance, have been used to assemble molecular capsules, demonstrating the structural flexibility and functional adaptability of pyrrolidine-containing compounds. These developments highlight the possibility of employing pyrrolidine derivatives for constructing complex molecular architectures with potential applications in nanotechnology, materials science, and catalysis (Ballester, 2011).
Pyrrolidine Alkaloids in Natural Products
The significance of pyrrolidine rings extends into the realm of natural products, where pyrrolizidine alkaloids, for instance, play a crucial role in plant defense mechanisms. These compounds are studied for their biosynthesis and evolution, especially in the context of their interactions with herbivores. Such research underscores the ecological and biological relevance of pyrrolidine-containing compounds, potentially guiding the discovery of new bioactive substances (Langel, Ober, & Pelser, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-17(2,3)13-18(4,5)14-6-8-15(9-7-14)20-16-10-11-19-12-16;/h6-9,16,19H,10-13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAUXASNXZPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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